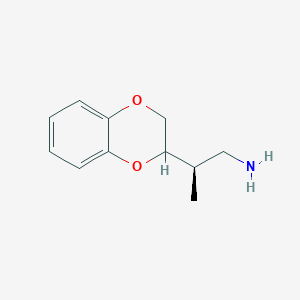

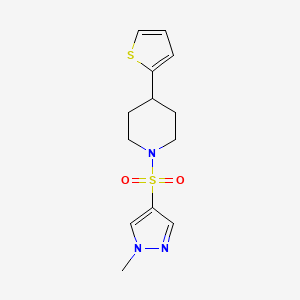

![molecular formula C10H16O3 B2499683 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid CAS No. 2091454-35-0](/img/structure/B2499683.png)

2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid is a structurally complex molecule that is part of a broader class of compounds known as spirocyclic compounds. These compounds are characterized by their spiro-connected cyclic systems, where a single atom is shared between two rings. The specific compound is not directly mentioned in the provided papers, but related compounds and reactions are discussed, which can give insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves various organic reactions. For instance, the Ugi reaction, a multicomponent reaction, has been utilized to synthesize N-cyclohexyl-2-(3-oxo-2-azaspiro[4,5]decan-2-yl)-2-aryl acetamide derivatives using gabapentin, aromatic aldehydes, and cyclohexyl isocyanide . This method could potentially be adapted for the synthesis of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite intricate. For example, the crystal structure of a spiromesifen derivative has been determined, revealing that the five-membered cyclopentyl ring exhibits an envelope conformation . This information suggests that the 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid may also display a similar conformation, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, leading to the formation of diazaspirodecanones and cyclic dipeptide derivatives . These reactions demonstrate the reactivity of spirocyclic compounds towards nucleophilic attack and their potential to form complex structures with biological relevance.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid are not directly reported in the provided papers, the properties of similar compounds can be inferred. The crystal structure analysis of a spiromesifen derivative indicates that such compounds can crystallize in the triclinic system and have specific conformational characteristics . These properties are essential for understanding the compound's behavior in different environments and its potential applications.

Aplicaciones Científicas De Investigación

Cytotoxic and Apoptotic Effects in Cancer Research

Compounds structurally related to 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid, such as adamantane derivatives, have been synthesized and analyzed for their in vitro cytotoxicity against various cancer cell lines. Specifically, these compounds showed notable cytotoxicity, particularly against A549 lung carcinoma cells. Further analysis revealed that certain derivatives induced apoptosis significantly, highlighting their potential in cancer therapy (Basak Turk-Erbul et al., 2021).

Structural and Crystallographic Studies

The crystal structure and synthesis of derivatives related to 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid, like mesityl acetic acid derivatives, have been extensively studied. These studies not only contribute to the understanding of the molecular geometry and atomic interactions but also have implications in material science and drug design (Zhou et al., 2010).

Synthesis of Spirocyclic and Bicyclic Structures

The synthesis of spirocyclic and bicyclic structures using components structurally similar to 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid has been a topic of research. These compounds are pivotal in the synthesis of various bioactive molecules and pharmaceutical intermediates. The studies involve the exploration of novel synthesis pathways and the analysis of the resultant compounds' structures (M. Gurry et al., 2015).

Theoretical Studies and Molecular Docking

Theoretical studies and molecular docking simulations involving derivatives of 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid offer insights into the molecular interactions at the atomic level. These studies are crucial for understanding the binding affinities and interaction patterns of these compounds with biological targets, thereby aiding in drug design and discovery (Mahboobe Amirani Poor et al., 2018).

Hydrolysis and Acylation Studies

Research on the hydrolysis and acylation reactions of compounds related to 2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid has been conducted to understand their chemical behavior and reaction pathways. These studies are significant for chemical synthesis and the development of novel compounds with potential applications in various industries (M. Y. Belikov et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-oxaspiro[4.4]nonan-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(12)5-8-6-10(7-13-8)3-1-2-4-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCXYGLVKWWCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(OC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

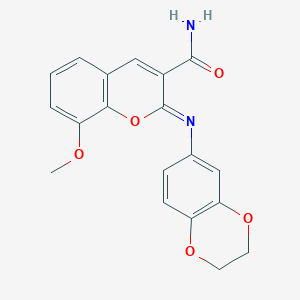

![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)

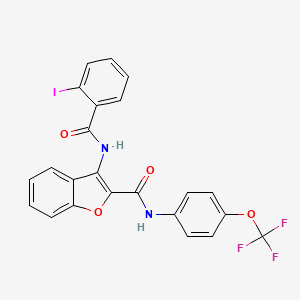

![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)

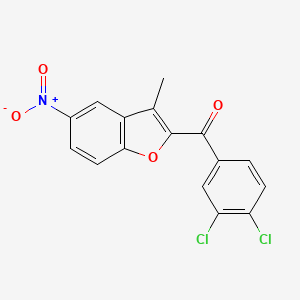

![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)

![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)